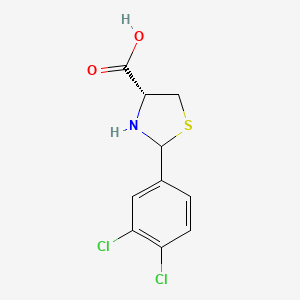

(R)-2-(3,4-二氯苯基)噻唑烷-4-羧酸

描述

“®-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid” is a chemical compound extensively used in scientific research. It has the molecular formula C10H9Cl2NO2S .

Synthesis Analysis

Thiazolidine motifs, such as “®-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of “®-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid” consists of sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis

The presence of sulfur in thiazolidine motifs enhances their pharmacological properties . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .Physical And Chemical Properties Analysis

“®-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid” has the molecular formula C10H9Cl2NO2S .科学研究应用

分子结构分析

- Kamo 等人 (1979) 的一项研究改进了 (R)-噻唑烷-4-羧酸在不同温度下的结构,并进行了种群分析以了解分子内的电子分布 (Kamo 等人,1979).

合成应用

- Patek 等人 (1995) 探索了基于噻唑烷骨架的小有机分子的固相合成,包括 (R)-2-(3,4-二氯苯基)噻唑烷-4-羧酸 (Patek 等人,1995).

老年医学潜力

- Weber、Fleming 和 Miquel (1982) 综述了噻唑烷-4-羧酸在老年医学中的生物学效应和临床应用,强调了其减缓哺乳动物衰老和延长寿命的潜力 (Weber 等人,1982).

抗高血压作用

- 李增春 (2007) 研究了噻唑烷-4-羧酸的合成和降压活性,显示出对肾性高血压大鼠的血压有显著降低作用 (李增春,2007).

免疫刺激活性

- Magni、Signorelli 和 Bocchiola (1994) 合成了 (R)-3-[(S)-(5-氧代-2-吡咯烷基)羰基]-噻唑烷-4-羧酸及其相关化合物的免疫刺激活性并进行了评价 (Magni 等人,1994).

溶解度和稳定性研究

- Butvin 等人 (2000) 研究了各种噻唑烷-4-羧酸衍生物在水溶液中的溶解度、稳定性和解离常数 (Butvin 等人,2000).

抗癌活性

- Bilgiçli 等人 (2021) 合成了带有噻唑烷衍生物的四取代酞菁,并研究了它们对不同癌细胞系上的抗癌活性 (Bilgiçli 等人,2021).

超分子聚集行为

- Jagtap 等人 (2018) 探索了生物活性噻唑烷-4-羧酸衍生物的超分子聚集行为,旨在应用于储气、生物传感和模板催化 (Jagtap 等人,2018).

未来方向

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

属性

IUPAC Name |

(4R)-2-(3,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO2S/c11-6-2-1-5(3-7(6)12)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15)/t8-,9?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVLZAPPBGHGBP-IENPIDJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393490.png)

![Tert-butyl 4-{2-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-YL)phenoxy]ethyl}piperazine-1-carboxylate](/img/structure/B1393497.png)

![tert-Butyl 4-{2-[3-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate](/img/structure/B1393498.png)

![4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid](/img/structure/B1393499.png)